1-(3-Fluorophenyl)cyclopropanamine hydrochloride
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Overview
Description
1-(3-Fluorophenyl)cyclopropanamine hydrochloride is an organic compound with the chemical formula C9H11ClFN. It is commonly used as a pharmaceutical intermediate in the synthesis of various drugs, particularly those with antidepressant and antipsychotic properties . The compound is a white crystalline solid that is stable at room temperature .
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride typically involves the following steps :
Dissolution of Phenylethylene: Phenylethylene is dissolved in liquid ammonia.
Addition of Hydrogen Fluoride: Hydrogen fluoride gas is added to the reaction mixture to obtain 1-(3-fluorophenyl) acetone.
Reaction with Ammonia: 1-(3-fluorophenyl) acetone is then reacted with an ammonia solution to generate 1-(3-fluorophenyl)cyclopropanamine.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter regulation.
Medicine: It is a key intermediate in the development of antidepressant and antipsychotic drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopropanamine hydrochloride involves its interaction with neurotransmitter systems in the brain . It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation. The compound’s molecular targets include various receptors and transporters involved in neurotransmitter signaling pathways.
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as :
- 1-(4-Fluorophenyl)cyclopropanamine hydrochloride
- 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropanamine hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique properties of this compound, such as its specific interaction with neurotransmitter systems, make it particularly valuable in pharmaceutical research.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAJSOANABVKSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693187 |
Source
|
Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-66-9 |
Source
|
Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluorophenyl)cyclopropanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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